4-Chloro-5-hydroxy-7-iodoisoindolinone
Description
4-Chloro-5-hydroxy-7-iodoisoindolinone is a halogenated isoindolinone derivative characterized by substituents at positions 4 (chloro), 5 (hydroxy), and 7 (iodo) on its bicyclic aromatic core. Isoindolinones are heterocyclic compounds of pharmaceutical interest due to their structural versatility and bioactivity.
Properties
Molecular Formula |
C8H5ClINO2 |
|---|---|
Molecular Weight |
309.49 g/mol |
IUPAC Name |
4-chloro-5-hydroxy-7-iodo-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C8H5ClINO2/c9-7-3-2-11-8(13)6(3)4(10)1-5(7)12/h1,12H,2H2,(H,11,13) |
InChI Key |
MJFCQESKRJKOCC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC(=C2C(=O)N1)I)O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Isoindolinone derivatives are often modified via halogenation or hydroxylation to tune their physicochemical and biological properties. Below is a comparative analysis of 4-Chloro-5-hydroxy-7-iodoisoindolinone with related compounds:
2.1. Halogenation Patterns
The iodine atom at position 7 distinguishes this compound from chloro- or bromo-substituted analogs. For example:
| Compound | Substituents | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|
| This compound | Cl, OH, I | ~343.5 (estimated) | Radiopharmaceutical precursors |
| 4,7-Dichloroisoindolinone | Cl, Cl | ~216.1 | Polymer intermediates |
| 5-Hydroxy-7-bromoisoindolinone | OH, Br | ~258.0 | Antimicrobial agents |
Note: Molecular weights are estimated based on standard isoindolinone frameworks.
The synthesis of such derivatives often follows methods akin to , where halogenated alkylating agents (e.g., methyl iodide) or electrophilic substitutions introduce functional groups. For instance, methyl iodide in facilitates O-methylation, though iodine in the target compound likely originates from iodination reagents (e.g., I₂/KI) rather than alkylation.
2.2. Functional Group Reactivity
The hydroxy group at position 5 enables hydrogen bonding, enhancing solubility in polar solvents compared to methoxy or unsubstituted analogs.
Comparison with Non-Isoindolinone Compounds
While references Iridin (CAS 491-74-7), an isoflavone glucoside, structural and functional differences highlight the uniqueness of this compound:
| Property | This compound | Iridin |
|---|---|---|
| Core Structure | Isoindolinone | Isoflavone glucoside |
| Molecular Formula | C₈H₅ClINO₂ (estimated) | C₂₄H₂₆O₁₃ |
| Functional Groups | Chloro, hydroxy, iodo | Glucoside, methoxy, hydroxy |
| Applications | Medicinal chemistry, materials science | Phytochemical research |
Iridin’s glucoside moiety and lack of halogens render it unsuitable for halogen-specific applications, underscoring the target compound’s niche in halogenated small-molecule research.
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